4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide
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Overview
Description
4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphtho[2,1-d][1,3]oxathiol ring system, which is fused with a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with thecyclooxygenase (COX) enzyme . The COX enzyme exists in two different forms, COX-1 and COX-2 , and plays a crucial role in the production of important inflammatory mediators such as prostaglandins, prostacyclin, and thromboxane .
Mode of Action
For instance, it may inhibit the COX enzyme, thereby reducing the production of inflammatory mediators . This interaction could result in changes such as reduced inflammation and pain relief.
Biochemical Pathways
The compound likely affects the prostanoid biosynthetic pathway . This pathway is responsible for the production of inflammatory mediators from arachidonic acid using the COX enzyme as a key catalyst . By inhibiting the COX enzyme, the compound can potentially disrupt this pathway, leading to a decrease in the production of these mediators and, consequently, a reduction in inflammation.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the production of inflammatory mediators due to the inhibition of the COX enzyme . This could lead to a decrease in inflammation and associated symptoms such as redness, heat, swelling, and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid to form the oxathiol ring. Subsequent sulfochlorination and treatment with aqueous ammonia yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
4-ethyl-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}benzene-1-sulfonamide stands out due to its unique naphtho[2,1-d][1,3]oxathiol ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-2-12-7-9-13(10-8-12)26(22,23)20-16-11-17-18(24-19(21)25-17)15-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKKCBWTWZNEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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